molecular formula C12H8O5S B117731 (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate CAS No. 141923-05-9

(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate

Cat. No. B117731
M. Wt: 264.26 g/mol
InChI Key: SGWFGVQCRDTUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, also known as PAPS, is a chemical compound that has been widely used in scientific research due to its unique properties. PAPS is a sulfonate ester and is synthesized using a specific method that involves the use of various chemicals and reagents.

Mechanism Of Action

(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate acts as a co-substrate for sulfotransferases, which catalyze the transfer of sulfate groups from (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate to a variety of acceptor molecules. This process is known as sulfation and is involved in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate are largely dependent on the specific enzymes and acceptor molecules involved in the sulfation process. However, (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been shown to play a critical role in the regulation of various biological processes, including the metabolism of drugs and xenobiotics, the synthesis of hormones and neurotransmitters, and the regulation of extracellular matrix components.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in lab experiments is its stability and solubility in aqueous solutions, which makes it easy to work with. However, one of the limitations of using (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate is its relatively high cost compared to other sulfonate esters.

Future Directions

There are many potential future directions for the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in scientific research. One area of interest is the role of sulfation in the regulation of cancer cell growth and metastasis. Another potential direction is the development of new sulfotransferase inhibitors for the treatment of various diseases, including cancer and metabolic disorders. Additionally, the use of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate in the synthesis of novel sulfated compounds for drug discovery is an area of active research.

Synthesis Methods

The synthesis of (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate involves the reaction of propargyl alcohol with 3-mercaptopropionic acid to form propargyl 3-mercaptopropionate. The resulting compound is then reacted with propargyl chloroformate to form (2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate, which is (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate.

Scientific Research Applications

(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has been used in a wide range of scientific research applications. It has been used as a substrate for various enzymes, including sulfotransferases, which are involved in the metabolism of drugs and xenobiotics. (2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate has also been used to study the role of sulfation in the regulation of biological processes, including the synthesis of hormones, neurotransmitters, and extracellular matrix components.

properties

CAS RN

141923-05-9

Product Name

(2-Prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate

Molecular Formula

C12H8O5S

Molecular Weight

264.26 g/mol

IUPAC Name

(2-prop-2-ynoyloxy-3-prop-2-ynoylsulfanylpropyl) prop-2-ynoate

InChI

InChI=1S/C12H8O5S/c1-4-10(13)16-7-9(17-11(14)5-2)8-18-12(15)6-3/h1-3,9H,7-8H2

InChI Key

SGWFGVQCRDTUQN-UHFFFAOYSA-N

SMILES

C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C

Canonical SMILES

C#CC(=O)OCC(CSC(=O)C#C)OC(=O)C#C

synonyms

S,O,O'-tripropyryl-1-thioglycerol
TPTG

Origin of Product

United States

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